2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O/c16-12-2-1-3-13(17)11(12)6-15(21)20-5-4-14-10(8-20)7-18-9-19-14/h1-3,7,9H,4-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFGEDIJWUGKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.88 g/mol. The structure features a chloro-fluorinated phenyl group and a pyrido-pyrimidine moiety that are critical for its biological activity.
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Inhibition of Protein Kinases : Many derivatives in this chemical class have been shown to inhibit specific kinases such as Pim-1, which is involved in cell survival and proliferation. For example, certain synthesized pyridothienopyrimidinone derivatives displayed significant Pim-1 inhibitory activity with IC50 values ranging from 1.18 to 8.83 μM .
- Cytotoxic Activity : The cytotoxic effects of these compounds have been evaluated against various cancer cell lines (e.g., MCF7, HCT116, PC3). The most active compounds exhibited potent cytotoxicity correlating with their Pim-1 inhibition .
Table 1: Summary of Biological Activities
| Compound | IC50 (μM) | Cell Lines Tested | Activity |
|---|---|---|---|
| This compound | TBD | MCF7, HCT116, PC3 | Cytotoxicity and Pim-1 inhibition |
| Pyridothienopyrimidinone derivative 7a | 1.18 | MCF7 | High cytotoxicity |
| Pyridothienopyrimidinone derivative 8b | 8.83 | HCT116 | Moderate cytotoxicity |
Case Studies
Several studies have explored the pharmacological potential of similar compounds:
- Pim-1 Inhibition : A study highlighted the synthesis and evaluation of several pyridothienopyrimidinone derivatives for their ability to inhibit Pim-1 kinase. The most potent inhibitors showed promising results in reducing cell viability in cancer cell lines .
- Cytotoxic Effects : Another investigation assessed the anti-proliferative effects of these compounds on various cancer cell lines. Notably, compound 7a demonstrated significant cytotoxic activity across all tested lines, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the pyridopyrimidine core and the ethanone side chain. These variations impact molecular weight, polarity, and biological activity.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Molecular Weight: The target compound (~390 g/mol) falls within the range of bioactive small molecules (–15).
- Solubility : Compounds with polar groups (e.g., imidazole in ) show improved aqueous solubility compared to halogenated analogs. The target compound’s chloro/fluoro-phenyl group may necessitate formulation enhancements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
